4-Position Substitution: Conformational and Target Engagement Differentiation from 2- and 3-Piperidinyl Regioisomers
The target compound features substitution at the 4-position of the piperidine ring, whereas structurally related analogs such as 1-(2-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1316225-06-5) bear the chloropyrazine moiety at the 2-position. In the structurally cognate series of pyridyl/pyrazinyl-piperidine CXCR3 receptor antagonists, SAR studies demonstrated that the position of piperidine substitution critically modulates both target potency and hERG liability [1]. 4-Substituted piperidine scaffolds in this chemotype achieved optimized PK and hERG profiles relative to alternative regioisomeric attachments [1].
| Evidence Dimension | Structural regioisomerism: piperidine substitution position |
|---|---|
| Target Compound Data | 4-position substitution on piperidine (direct attachment at C4 of piperidine ring) |
| Comparator Or Baseline | 1-(2-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1316225-06-5): 2-position substitution |
| Quantified Difference | Qualitative SAR: 4-substituted piperidine scaffolds demonstrate superior hERG and PK profiles versus alternative regioisomers in cognate chemotype |
| Conditions | CXCR3 chemokine receptor antagonist SAR series; pyridyl/pyrazinyl-piperidine scaffold class |
Why This Matters
For research programs focused on GPCR or kinase targets where hERG liability and pharmacokinetic properties are critical, the 4-substituted regioisomer provides a structurally validated starting point with class-precedented favorable DMPK characteristics relative to 2- or 3-substituted alternatives.
- [1] Medscape/MEDLINE. Structure-human CXCR3 binding affinity relationship of a series of pyridyl/pyrazinyl-piperazinyl-piperidine derivatives. Abstract. View Source
